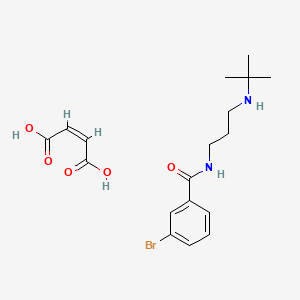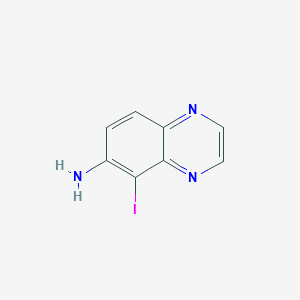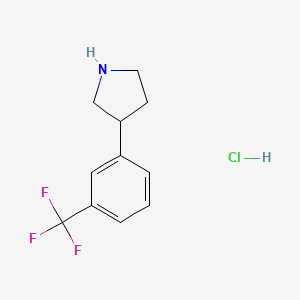
3-(3-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
Übersicht
Beschreibung
3-(3-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is an organic compound with the CAS Number: 21767-35-1 . It has a molecular weight of 251.68 . The compound is also known by its IUPAC name 3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H13CLF3N . The InChI code for this compound is 1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-2-8(6-10)9-4-5-15-7-9;/h1-3,6,9,15H,4-5,7H2;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.68 . The density of this compound is 1.29 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Fluorinated Derivatives : Research by Kuznecovs et al. (2020) detailed the synthesis of a fluorinated derivative of the Sigma-1 receptor modulator E1R, using 3-(3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride as an intermediate compound. This study highlights the compound's utility in the creation of fluorinated structural derivatives, which are significant in medicinal chemistry (Kuznecovs et al., 2020).
Pyrrolidine Derivative Synthesis : A study by Bradiaková et al. (2009) involved the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. The research demonstrates the application of this compound in the creation of pyrrolidine derivatives, which have diverse applications in chemical research (Bradiaková et al., 2009).
Preparation of Fulleropyrrolidines : Li et al. (2012) researched the synthesis of [60]fullerene pyrrolidines containing the trifluoromethyl group. This study shows the compound's role in developing materials with potential applications in photovoltaic conversion, highlighting its significance in materials science (Li et al., 2012).
Medicinal Chemistry Applications
Anticancer Potential : Olszewska et al. (2020) investigated a series of fluorinated pyrrole derivatives, including compounds with a trifluoromethyl group, for potential anticancer applications. This study suggests the importance of trifluoromethyl-functionalized pyrrole compounds in developing new therapeutic agents for cancer treatment (Olszewska et al., 2020).
Blood Platelet Aggregation Inhibition : Grisar et al. (1976) explored the inhibition of blood platelet aggregation by various (2-pyrrolidinyl)ethanones, demonstrating the potential of pyrrolidine derivatives in therapeutic applications related to cardiovascular health (Grisar et al., 1976).
Synthesis of Polyimides : Huang et al. (2017) synthesized a series of polyamides using a novel aromatic diamine monomer derived from 3-(3-(trifluoromethyl)phenyl)pyrrolidine. This application showcases the compound's utility in producing high-performance materials with excellent thermal stability and hydrophobic properties (Huang et al., 2017).
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been shown to have a wide range of biological activities and target selectivity .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been shown to influence various biological activities .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of compounds .
Result of Action
Compounds with a pyrrolidine ring have shown nanomolar activity against certain targets .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are thought to contribute to their biological activities .
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-2-8(6-10)9-4-5-15-7-9;/h1-3,6,9,15H,4-5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYJDGCARZGVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphtho[1,2-b:5,6-b']dithiophene](/img/structure/B3116503.png)
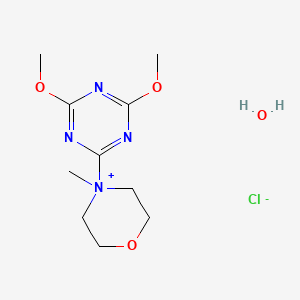
![(1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3116508.png)
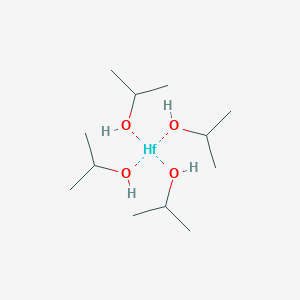


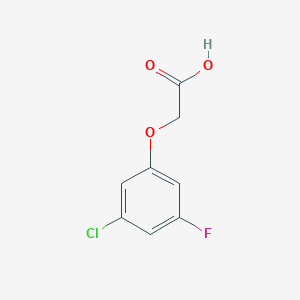
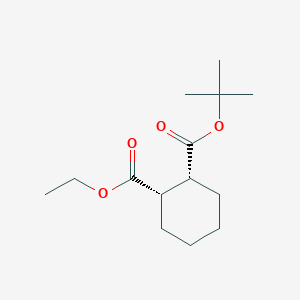

![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3116549.png)

![3-Thia-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3116555.png)
